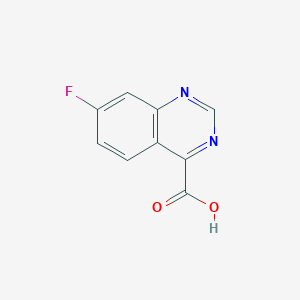

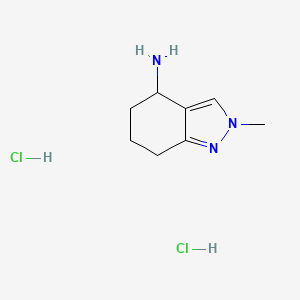

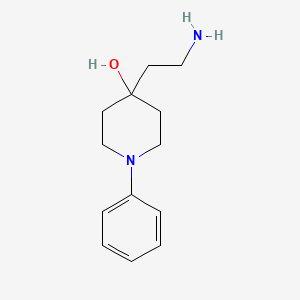

![molecular formula C10H12ClN3 B1448308 [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride CAS No. 1351614-02-2](/img/structure/B1448308.png)

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride

Descripción general

Descripción

“[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride” is a chemical compound that has gained significant attention in the field of chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes . For instance, Hadizadeh et al. synthesized a related compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis

Imidazole, the core structure of “this compound”, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and complex. For instance, the reaction of 2-Bip with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV), revealing that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) .Physical And Chemical Properties Analysis

Imidazole, the core structure of “this compound”, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anticancer Applications

- Design and Synthesis for Anticancer Activity : A study on the design and synthesis of bis-benzimidazole derivatives, including [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride, showed notable anticancer activity. The study focused on microwave irradiation techniques and ADMET predictions, highlighting these compounds' potential as anticancer agents (Rashid, 2020).

Chemical Synthesis and Reactivity

- Curtis Reactions with Zn Complexes : Research involving the synthesis of zinc complexes derived from 2-(Aminomethyl)Benzimidazole demonstrated the potential for creating new molecular structures with specific chemical properties. This study highlights the versatility of benzimidazole derivatives in chemical synthesis (Patricio-Rangel et al., 2019).

- Synthesis under Microwave Irradiation : The synthesis of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine, related to the target compound, was achieved under microwave irradiation, showcasing innovative methods for synthesizing benzimidazole derivatives (Servi, Genç, & Saydam, 2012).

Electrochemical Behavior

- Electrochemical Study : The electrochemical features of benzimidazole derivatives were investigated using cyclic and square wave voltammetry. This study contributes to understanding the electrochemical behavior of these compounds, which can be crucial in various applications, including sensor development and electrochemical analysis (Servi, Genç, & Saydam, 2012).

Materials Science and Engineering

- Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives were used in the synthesis of bipolar molecules for Organic Light-Emitting Diodes. This research illustrates the application of benzimidazole compounds in the development of advanced materials for electronic devices (Ge et al., 2008).

Pharmaceutical Research

- Synthesis for Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bassyouni et al., 2012).

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors : Benzimidazole derivatives were studied as corrosion inhibitors for mild steel in acidic media. This research demonstrates the practical application of these compounds in protecting metals from corrosion, which is vital in various industrial contexts (Tang et al., 2013).

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which [2-(1h-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

For instance, some benzimidazole derivatives can bind to DNA grooves and have peroxide mediated DNA-cleavage properties .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

It is known that some benzimidazole derivatives have high cytotoxic activities .

Direcciones Futuras

The future directions for the research and development of “[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride” and other imidazole derivatives are promising. Given their broad range of chemical and biological properties, these compounds have the potential to be developed into new drugs to overcome current public health problems .

Análisis Bioquímico

Biochemical Properties

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to DNA, affecting gene expression and cellular replication processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with transcription factors, proteins that regulate gene expression by binding to specific DNA sequences . By modulating the activity of these transcription factors, it can influence the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key enzymes . These changes can lead to alterations in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via active transport, a process that requires energy and involves specific transport proteins . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;/h2-5H,1,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSUNTYVOFMZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)C1=NC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

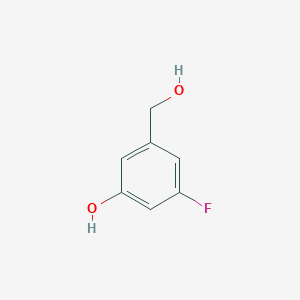

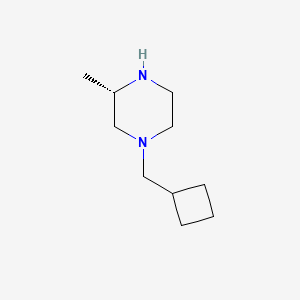

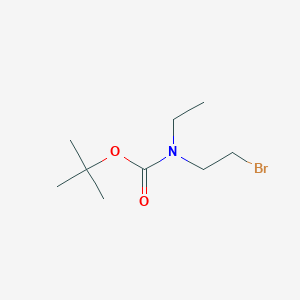

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)

![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)